An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid hydrate for Researchers and Drug Development Professionals
An In-depth Technical Guide to 3-Fluoropyridine-4-boronic acid hydrate for Researchers and Drug Development Professionals
Introduction: 3-Fluoropyridine-4-boronic acid hydrate is a key building block in modern organic synthesis, particularly valued in the fields of medicinal chemistry and agrochemical development. Its unique structural features, including the presence of a fluorine atom on the pyridine ring, impart advantageous properties for the synthesis of complex molecular architectures. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in Suzuki-Miyaura cross-coupling reactions and its relevance in the development of targeted therapeutics.
Core Chemical and Physical Properties
The fundamental properties of 3-Fluoropyridine-4-boronic acid hydrate are summarized in the table below. It is important to note that the exact degree of hydration may vary, which can influence its physical properties. The compound is generally a stable, solid material under standard laboratory conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅H₅BFNO₂·xH₂O | [1] |
| Molecular Weight | 140.91 g/mol (anhydrous) | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 206-207 °C or 220 °C (decomposition) | [2] |
| Solubility | Insoluble in water; soluble in methanol and dimethyl sulfoxide (DMSO). | [2] |
| pKa (estimated) | The pKa of the parent compound, 3-fluoropyridine, is 2.97. The boronic acid moiety is expected to have a pKa in the range of 8-9. | [3] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. | [2] |
Synthesis and Reactivity
The synthesis of 3-Fluoropyridine-4-boronic acid typically originates from 3-fluoropyridine. A common synthetic strategy involves the lithiation of a halogenated pyridine precursor followed by quenching with a trialkyl borate.
Representative Synthesis of a Fluoropyridine Boronic Acid
The following protocol is adapted from the synthesis of a closely related compound, (2-fluoropyridin-4-yl)boronic acid, and illustrates a general method applicable for the synthesis of 3-Fluoropyridine-4-boronic acid from a suitable brominated precursor.[4]
Experimental Protocol: Synthesis of (Fluoropyridin-yl)boronic acid
-
Reaction Setup: To a solution of anhydrous toluene and tetrahydrofuran (THF) (4:1, 250 mL) in a flame-dried flask under a nitrogen atmosphere, add the corresponding bromo-fluoropyridine (0.17 mol) and triisopropyl borate (0.20 mol).
-
Lithiation: Cool the mixture to -78 °C. Add n-butyllithium (2.5 M in hexanes, 0.20 mol) dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Progression: Stir the reaction mixture at -78 °C for an additional 30 minutes after the addition is complete.
-
Work-up: Slowly warm the reaction to room temperature. Acidify the mixture to pH 2 with 3N HCl and stir for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the organic layer with water and brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the fluoropyridine boronic acid.
Caption: Synthetic workflow for a fluoropyridine boronic acid.
Applications in Suzuki-Miyaura Cross-Coupling
3-Fluoropyridine-4-boronic acid hydrate is a versatile reagent in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds between the pyridine core and various aryl or heteroaryl partners.[5] The electron-withdrawing nature of the fluorine atom can influence the reactivity of the boronic acid and the properties of the final product.
Microwave-Assisted Suzuki-Miyaura Coupling Protocol
Microwave-assisted synthesis offers a rapid and efficient method for conducting Suzuki-Miyaura couplings. The following is a general protocol that can be adapted for reactions involving 3-Fluoropyridine-4-boronic acid hydrate.
Experimental Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
-
Reagent Preparation: In a microwave-safe reaction vial, combine the aryl halide (1.0 eq), 3-Fluoropyridine-4-boronic acid hydrate (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq).
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1).
-
Reaction Conditions: Seal the vial and place it in a microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up and Purification: Upon completion, cool the reaction mixture and dilute it with an organic solvent like ethyl acetate. Wash with water and brine. Dry the organic layer, concentrate it, and purify the crude product by column chromatography.
Caption: Key components of a Suzuki-Miyaura coupling reaction.
Relevance in Drug Discovery and Signaling Pathways
The 3-fluoropyridine motif is a valuable pharmacophore in drug discovery. The introduction of a fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[6] Compounds derived from 3-Fluoropyridine-4-boronic acid are often investigated as inhibitors of various protein kinases, which are crucial regulators of cellular signaling pathways implicated in diseases such as cancer.[7]
While specific signaling pathways directly modulated by 3-Fluoropyridine-4-boronic acid hydrate are not extensively documented, its derivatives are designed to target key oncogenic pathways. For instance, many kinase inhibitors target pathways like the EGFR and PI3K/Akt signaling cascades, which are frequently dysregulated in cancer.
Illustrative Kinase Inhibitor Signaling Pathway
The diagram below illustrates a simplified, representative signaling pathway that could be targeted by kinase inhibitors synthesized using 3-Fluoropyridine-4-boronic acid hydrate as a building block.
Caption: Potential inhibition of the PI3K/Akt signaling pathway.
Conclusion
3-Fluoropyridine-4-boronic acid hydrate is a valuable and versatile reagent for the synthesis of complex organic molecules. Its utility in Suzuki-Miyaura cross-coupling reactions has positioned it as a key building block for the development of novel pharmaceuticals and agrochemicals. The presence of the fluoropyridine moiety offers distinct advantages in modulating the physicochemical and biological properties of the target compounds. Further exploration of its applications is expected to yield new and improved therapeutic agents and functional materials.
References
- 1. 3-Fluoropyridine-4-boronic acid | C5H5BFNO2 | CID 2779353 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. chembk.com [chembk.com]
- 3. 3-Fluoropyridine CAS#: 372-47-4 [m.chemicalbook.com]
- 4. 2-Fluoropyridine-4-boronic acid synthesis - chemicalbook [chemicalbook.com]
- 5. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
